

Spectroscopic Analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrrole-2-carbonitrile

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A comprehensive spectroscopic analysis of **1,5-Dimethyl-1H-pyrrole-2-carbonitrile**, a heterocyclic compound of interest in chemical synthesis and drug discovery, is presented in this guide. This document provides a comparative overview of its spectral characteristics (NMR, IR, MS) alongside two structurally related alternatives: 1-methyl-1H-pyrrole-2-carbonitrile and 2,5-dimethyl-1H-pyrrole. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental data and protocols to support further investigation and application of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** and its alternatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	H3	H4	N-CH ₃	C5-CH ₃
1,5-Dimethyl-1H-pyrrole-2-carbonitrile	6.71 (d)	5.99 (d)	3.63 (s)	2.22 (s)
1-methyl-1H-pyrrole-2-carbonitrile	6.81 (dd)	6.09 (dd)	3.70 (s)	-
2,5-dimethyl-1H-pyrrole	5.72 (s)	5.72 (s)	-	2.18 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	C2	C3	C4	C5	CN	N-CH ₃	C5-CH ₃
1,5-Dimethyl-1H-pyrrole-2-carbonitrile	117.4	120.5	107.8	139.1	115.2	32.5	12.8
1-methyl-1H-pyrrole-2-carbonitrile	118.6	122.1	109.1	125.8	115.8	33.1	-
2,5-dimethyl-1H-pyrrole	127.5	105.6	105.6	127.5	-	-	12.9

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Compound	C≡N Stretch	C-H (Aromatic) Stretch	C-H (Aliphatic) Stretch	C=C Stretch
1,5-Dimethyl-1H-pyrrole-2-carbonitrile	~2220	~3100	~2950	~1550
1-methyl-1H-pyrrole-2-carbonitrile	~2225	~3110	~2960	~1540
2,5-dimethyl-1H-pyrrole	-	~3100	~2920	~1560

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
1,5-Dimethyl-1H-pyrrole-2-carbonitrile[1]	120	119, 92
1-methyl-1H-pyrrole-2-carbonitrile	106	105, 79
2,5-dimethyl-1H-pyrrole	95	94, 80

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

- **^1H NMR Acquisition:** Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
- **^{13}C NMR Acquisition:** Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during the acquisition.
- **Data Processing:** The raw data was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory.
- **Instrumentation:** The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Acquisition:** A total of 16 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean diamond crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum was processed using the instrument's software to identify the wavenumbers of the absorption peaks.

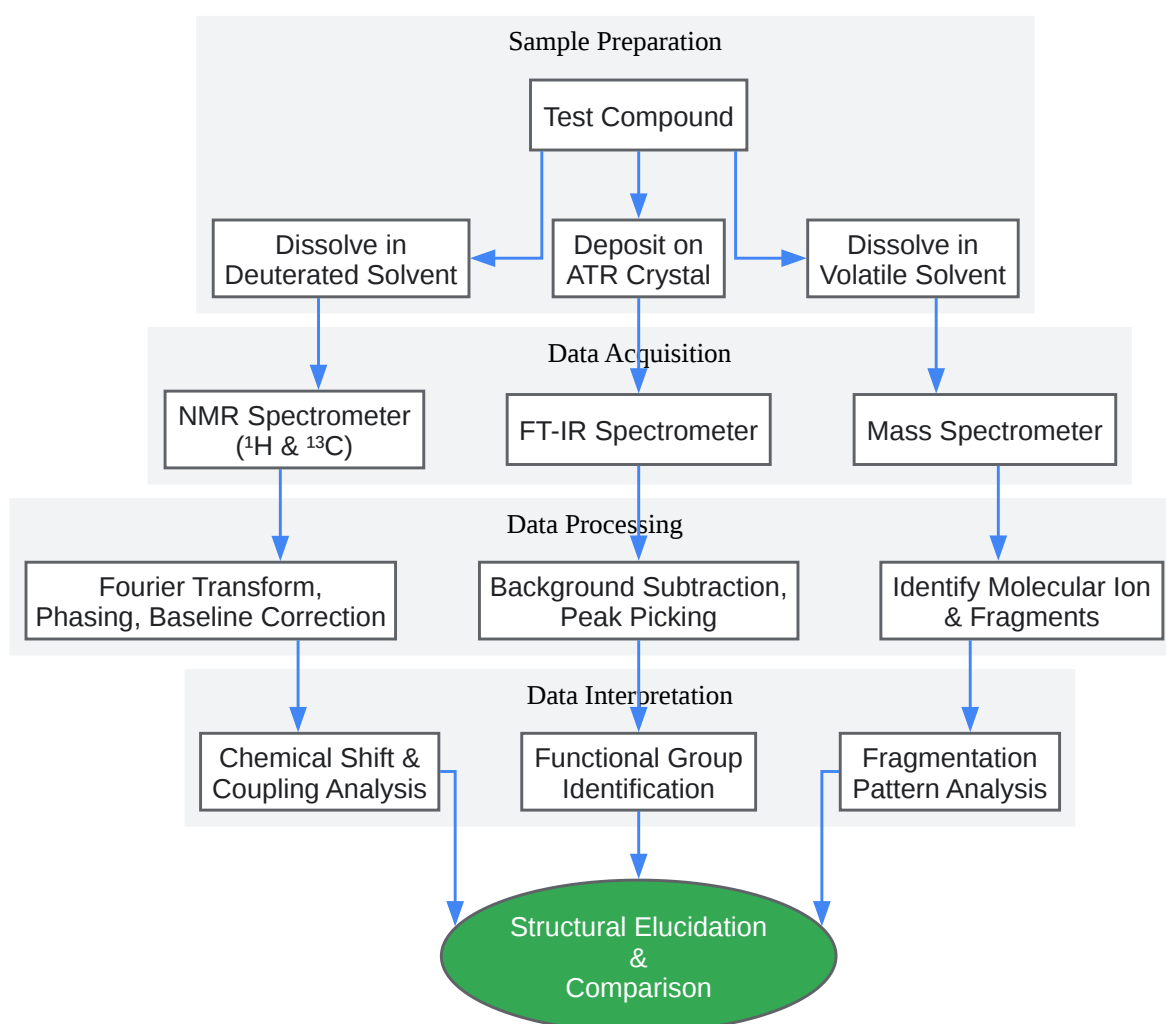
Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the compound (approximately 1 mg/mL) was prepared in methanol.
- **Instrumentation:** Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion.
- **Data Acquisition:** The electron energy was set to 70 eV. The ion source temperature was maintained at 200°C . Mass spectra were recorded over a mass-to-charge (m/z) range of 40–400.

- **Data Processing:** The acquired mass spectra were analyzed to determine the molecular ion peak and the major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound, from sample preparation to final data interpretation.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational dataset for **1,5-Dimethyl-1H-pyrrole-2-carbonitrile** and its analogs, facilitating its identification and differentiation in complex chemical environments. The detailed protocols offer a standardized approach for researchers to obtain comparable data.

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References

- 1. 1,5-Dimethylpyrrole-2-carbonitrile | C₇H₈N₂ | CID 91812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,5-Dimethyl-1H-pyrrole-2-carbonitrile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266065#spectroscopic-analysis-nmr-ir-ms-of-1-5-dimethyl-1h-pyrrole-2-carbonitrile]

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